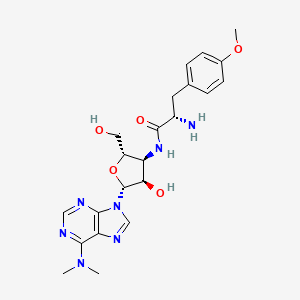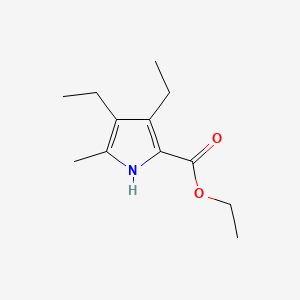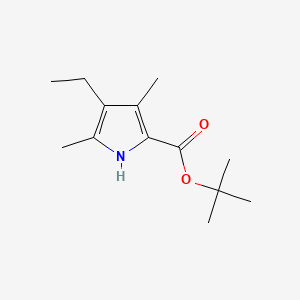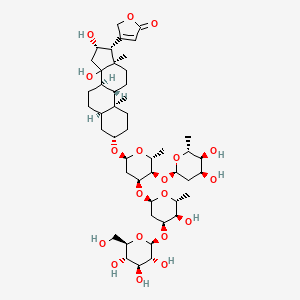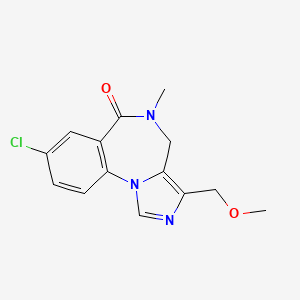
Quinfamide
Overview
Description
Quinfamide is a synthetic compound with the chemical formula C16H13Cl2NO4 This compound is primarily known for its anti-parasitic properties, particularly its effectiveness against amoebiasis and helminthiasis .
Mechanism of Action
Target of Action
Quinfamide primarily targets the trophozoite stage of Entamoeba histolytica , which is the active, feeding stage of the parasite . The trophozoite is responsible for tissue invasion and destruction in the host organism, leading to amoebiasis .
Mode of Action
This compound’s mode of action involves its interaction with the parasitic cells, leading to their death and subsequent removal from the host’s body . Specifically, it works by immobilizing the Entamoeba histolytica trophozoite intraluminally . This immobilization prevents the trophozoites from feeding and multiplying, thereby halting the progression of the infection .
Biochemical Pathways
It is known that the drug’s action disrupts the life cycle of the entamoeba histolytica parasite, specifically targeting the trophozoite stage . This disruption likely affects various downstream effects related to the growth and reproduction of the parasite.
Pharmacokinetics
This compound exhibits high therapeutic efficacy and low toxicity . After administration, it reaches its maximum concentration blood level in about 7 hours . .
Result of Action
The primary result of this compound’s action is the immobilization of the Entamoeba histolytica trophozoite, leading to its death . This effectively halts the progression of amoebiasis, alleviating symptoms and preventing further tissue damage in the host organism .
Biochemical Analysis
Biochemical Properties
Quinfamide interacts with various biomolecules to exert its anti-parasitic effects. Its mechanism of action consists in the intraluminally immobilization of the Entamoeba histolytica trophozoite . This interaction disrupts the life cycle of the parasite, thereby treating the infection .
Cellular Effects
This compound has a significant impact on cellular processes, particularly in cells infected with the parasite Entamoeba histolytica. It immobilizes the trophozoites of E. histolytica intraluminally, disrupting their ability to propagate and cause infection .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the trophozoites of E. histolytica. By immobilizing these trophozoites intraluminally, this compound prevents the propagation of the parasite, thereby treating the infection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound reaches its maximum concentration blood level in about 7 hours . The therapeutic efficacy of a single dose of this compound in the treatment of E. histolytica infection has been found to be good .
Preparation Methods
The synthesis of quinfamide involves several steps. The process begins with the amidation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride. This is followed by acylation with 2-furoyl chloride to yield the final product . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Quinfamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Substitution: This compound can undergo substitution reactions, particularly involving its dichloroacetamide function.
Common reagents used in these reactions include dichloroacetyl chloride and 2-furoyl chloride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Quinfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of hydroquinolines and their derivatives.
Biology: this compound is studied for its effects on various biological systems, particularly its anti-parasitic properties.
Medicine: The compound is used in the treatment of amoebiasis and helminthiasis.
Comparison with Similar Compounds
Quinfamide is unique among anti-parasitic agents due to its dichloroacetamide function. Similar compounds include:
Nitazoxanide: Another anti-parasitic agent used to treat a variety of infections.
Mebendazole: An anthelmintic used to treat intestinal worm infections.
Metronidazole: Commonly used to treat bacterial and protozoal infections.
Compared to these compounds, this compound is noted for its high therapeutic efficacy and low toxicity, making it a preferred choice for treating amoebiasis and helminthiasis .
Properties
IUPAC Name |
[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGFIXQRZOVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211320 | |
| Record name | Quinfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62265-68-3 | |
| Record name | Quinfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




